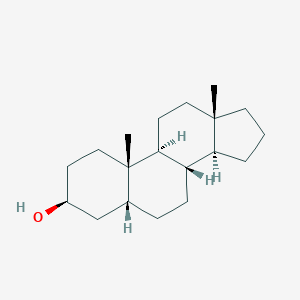

5beta-Androstan-3beta-ol

Descripción general

Descripción

5beta-Androstan-3beta-ol is a compound with the molecular formula C19H32O . It is a major metabolite of testosterone with androgenic activity . The molecular weight of this compound is 276.5 g/mol .

Synthesis Analysis

Although it is currently unknown whether 5beta-Androstan-3beta-ol is produced by cells in or near the paraventricular nucleus (PVN), the fact that mRNAs for the steroid metabolizing enzymes such as 5αR, 3αHSD, 17αHSD, and CYP7b1 are found in the PVN suggests that local synthesis of the hormone may be responsible .Molecular Structure Analysis

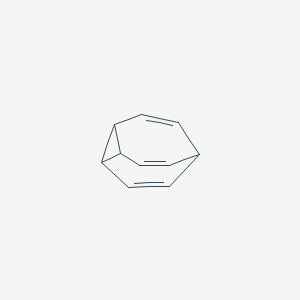

5beta-Androstan-3beta-ol contains a total of 55 bonds, including 23 non-H bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.5 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1. It has a Rotatable Bond Count of 0. The Exact Mass is 276.245315640 g/mol and the Monoisotopic Mass is also 276.245315640 g/mol. The Topological Polar Surface Area is 20.2 Ų and it has a Heavy Atom Count of 20 .Aplicaciones Científicas De Investigación

Medical Imaging : A study explored the potential use of substituted 5alpha-androstan-17beta-ols in developing prostate imaging agents. The binding affinity of these compounds to androgen receptors was a focus, with 3beta-Fluoro-5alpha-androstan-17beta-ol showing approximately 5% of the androgenic activity of testosterone propionate in castrated rats (Castonguay et al., 1978).

Neuropharmacology : Research on 17beta-Nitro-5alpha-androstan-3alpha-ol and its 3beta-methyl derivative found these neurosteroid analogs to have potent anticonvulsant and anxiolytic activities. These compounds modulate GABA(A) receptors and exhibit bioactivity in seizure models in mice (Runyon et al., 2009).

Microbiology and Biochemistry : A study on the biotransformations of steroids by Corynebacteria and other human axillary bacteria reported the conversion of 5,6,16,17-tetradehydro-androstanes, including 5beta-androsta-16-en-3-one, crucial for the formation of malodour (Decréau et al., 2003).

Endocrinology : 5alpha-Androstane-3beta, 17beta-diol (3betaAdiol), a metabolite of 5alpha-dihydrotestosterone, has been shown to bind to estrogen receptor (ER)-beta and regulate gene transcription in neuronal cells, suggesting a physiological role beyond traditional androgen pathways (Pak et al., 2005).

Cancer Research : Investigations into the androgen metabolite 5alpha-androstane-3beta,17beta-diol have shown its ability to inhibit prostate cancer cell migration via activation of the estrogen receptor beta subtype. This suggests a protective role against prostate cancer invasion and metastasis (Guerini et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-KYQPOWKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508135 | |

| Record name | (3beta,5beta)-Androstan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5beta-Androstan-3beta-ol | |

CAS RN |

15360-52-8 | |

| Record name | (3beta,5beta)-Androstan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.